HG-7-85-01 mechanism of action
HG-7-85-01 mechanism of action
An In-depth Technical Guide to the Mechanism of Action of HG-7-85-01
Introduction
HG-7-85-01 is a potent, selective, and preclinical type II ATP-competitive tyrosine kinase inhibitor (TKI).[1][2] It has garnered significant interest from the research community for its ability to target wild-type and, notably, mutant forms of several oncogenic kinases.[1] This guide provides a comprehensive technical overview of HG-7-85-01, focusing on its mechanism of action, target profile, quantitative inhibition data, and the detailed experimental protocols used for its characterization. Its development was driven by the need to overcome acquired resistance to first and second-generation TKIs in cancers like Chronic Myeloid Leukemia (CML).[2] The primary mechanism for this resistance is often the T315I "gatekeeper" mutation in the BCR-ABL kinase, which sterically hinders the binding of many inhibitors.[2][3]
Core Mechanism of Action: Type II Kinase Inhibition
HG-7-85-01 functions as a type II ATP-competitive inhibitor.[4] Unlike type I inhibitors that bind to the active "DFG-in" conformation of the kinase, type II inhibitors like HG-7-85-01 bind to and stabilize the inactive "DFG-out" conformation.[5][6] In this state, the Asp-Phe-Gly (DFG) motif at the beginning of the activation loop is flipped.[6] This mode of action allows the inhibitor to access an additional hydrophobic pocket adjacent to the ATP-binding site, enabling it to accommodate bulky amino acid substitutions at the gatekeeper residue, such as the T315I mutation in BCR-ABL.[3][7] By stabilizing the inactive state, HG-7-85-01 prevents the kinase from adopting its active conformation, thereby blocking ATP binding and subsequent phosphorylation of downstream substrates.[5] A cocrystal structure of HG-7-85-01 with the Src kinase has confirmed its binding as a type II inhibitor.[6]
Data Presentation: Quantitative Inhibition Profile
HG-7-85-01 demonstrates high potency against a specific set of wild-type and mutant kinases implicated in various cancers.[5] Its selectivity is highlighted by its weak or non-existent inhibition of other kinases (IC50 >2000 nM).[3][4]
Table 1: Biochemical Kinase Inhibition Profile of HG-7-85-01
| Target Kinase | Mutant | IC50 (nM) | Reference(s) |
|---|---|---|---|
| Bcr-Abl | T315I | 3 | [3][4][5] |
| KDR (VEGFR2) | Wild-Type | 20 | [3][4][5] |
| RET | Wild-Type | 30 | [3][4][5] |
| Other Kinases | N/A | >2000 |[3][4] |
Table 2: Cellular Proliferation Inhibition Profile of HG-7-85-01
| Cell Line | Expressed Kinase(s) | EC50 (nM) | Reference(s) |
|---|---|---|---|
| Ba/F3 | Nonmutant BCR-ABL | 60 - 140 | [4] |
| Ba/F3 | BCR-ABL-T315I | 60 - 140 | [4] |
| Ba/F3 | human c-Src | 190 | [4] |
| Ba/F3 | T338I Src | 290 | [4] |
| Ba/F3 | T338M Src | 150 |[4] |
Table 3: Comparative Efficacy (IC50 in nM) of HG-7-85-01 against BCR-ABL Mutants
| BCR-ABL Mutant | HG-7-85-01 | Imatinib | Dasatinib | Nilotinib | Ponatinib |
|---|---|---|---|---|---|
| Wild-type | 10 - 60 | 250 - 600 | 0.5 - 3 | 15 - 30 | 0.3 - 2 |
| G250E | 500 | >10000 | 10 | 150 | 2 |
| Q252H | 800 | 5000 - 10000 | 5 | 100 | 2 |
| Y253F | 600 | 5000 - 10000 | 15 | 150 | 2 |
| E255K | 1000 | >10000 | 100 | 5000 | 5 |
| T315I | 3 | >10000 | >5000 | >10000 | 10 - 20 |
Data derived from cellular proliferation assays.[8]
Table 4: Pharmacokinetic Parameters of HG-7-85-01
| Species | Dose (mg/kg) | Bioavailability (%) | T1/2 (h) | Cmax (ng/mL) | Clearance (mL/min/kg) | Reference(s) |
|---|---|---|---|---|---|---|
| Mouse | 10 | 5 | 1.1 | 106 | 23 | [5] |
| Rat | 2 | 19 | 5.8 | 292 | 13 | [5] |
Note: The compound has demonstrated limited oral bioavailability.[5]
Key Signaling Pathways
HG-7-85-01 exerts its cellular effects by blocking critical downstream signaling pathways that promote cell proliferation, survival, and growth.[5] The primary pathways affected are those downstream of BCR-ABL, PDGFRα, and Kit.[5][6][9] Inhibition of these constitutively active kinases leads to the suppression of key signaling nodes such as STAT5, Ras/MAPK (ERK), and PI3K/Akt, ultimately resulting in cell cycle arrest in the G0/G1 phase and the induction of apoptosis.[4][6]
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the characterization of kinase inhibitors. The following sections describe the methodologies for key assays used in the evaluation of HG-7-85-01.
Biochemical Kinase Assay
This protocol provides a framework for determining the half-maximal inhibitory concentration (IC50) of an inhibitor against a purified kinase enzyme.[1][8]
Methodology:
-
Compound Preparation : Prepare a serial dilution of HG-7-85-01 in an appropriate solvent (e.g., DMSO) and then further dilute into the assay buffer.[5]
-
Reaction Setup : In a 96- or 384-well plate, add the purified recombinant kinase enzyme to wells containing the different concentrations of HG-7-85-01.[1][5] Allow for a pre-incubation period of 15-30 minutes at room temperature to permit inhibitor binding.[5]
-
Initiation : Start the kinase reaction by adding a solution containing the peptide substrate and ATP. The ATP concentration should be close to the Km for the specific kinase.[5][10]
-
Incubation : Allow the reaction to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[5]
-
Detection : Terminate the reaction (e.g., with EDTA) and quantify the amount of phosphorylated substrate or the amount of ATP remaining.[5][10] This is often accomplished using luminescence-based assays like ADP-Glo™ or Kinase-Glo®, where the light output is inversely proportional to kinase activity.[1][5]
-
Data Analysis : Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.[5][8]
Cell-Based Proliferation Assay
This protocol is used to determine the half-maximal effective concentration (EC50 or IC50) of an inhibitor on the growth and viability of specific cell lines.[8][9]
Methodology:
-
Cell Seeding : Seed hematopoietic cells (e.g., Ba/F3) engineered to express the target kinase (wild-type or mutant) into 96-well plates at a predetermined density.[8][9] For adherent cells, allow them to adhere overnight.[10]
-
Compound Treatment : Prepare serial dilutions of HG-7-85-01 in cell culture medium and add them to the appropriate wells.[9] Include a vehicle-only (e.g., DMSO) control.[10]
-
Incubation : Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂ to allow the compound to exert its effect.[8]
-
Viability Assessment : Add a cell viability reagent such as MTT, MTS, or a luminescence-based reagent like CellTiter-Glo® according to the manufacturer's instructions.[8]
-
Data Acquisition : If using MTT/MTS, add a solubilization solution to dissolve the formazan (B1609692) crystals and measure the absorbance using a microplate reader.[1][8] For luminescence assays, measure the light output.[9]
-
Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve to determine the EC50 value.[9]
Western Blotting for Phosphoprotein Analysis
This protocol is used to detect changes in the phosphorylation state of the target kinase and its downstream substrates following inhibitor treatment.[10]
Methodology:
-
Sample Preparation : Treat cells with HG-7-85-01 for the desired time, then work quickly on ice to harvest. Lyse the cells using a fresh lysis buffer containing a cocktail of protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.[10]
-
Protein Quantification : Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Transfer : Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Blocking : Block the membrane to prevent non-specific antibody binding. Use 5% w/v Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST). Avoid using milk, as its casein content can cause high background with phospho-specific antibodies.[10]
-
Antibody Incubation : Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein. Following washes in TBST, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection : Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing : The membrane can be stripped and re-probed with antibodies for the total protein (to confirm the effect is on phosphorylation, not protein level) and a loading control (e.g., GAPDH, β-actin) to confirm equal protein loading.[10]
Conclusion
HG-7-85-01 is a potent and selective type II kinase inhibitor with a well-defined mechanism of action.[5] Its ability to effectively inhibit kinases harboring the T315I gatekeeper mutation, a major source of clinical resistance, makes it a valuable tool for cancer research.[2] The compound potently inhibits key oncogenic signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells dependent on its targets.[5][6] While its limited oral bioavailability presents a challenge for clinical development, its efficacy, particularly in combination therapies, has been demonstrated in preclinical models.[2][5] The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals investigating novel strategies to overcome TKI resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
